6-(3-bromo-4-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(3-bromo-4-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, along with a bromo and methoxy substituted phenyl group, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of 6-(3-bromo-4-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of appropriate triazole and thiadiazine precursors under specific conditions. One common method includes the reaction of 4-amino-5-mercapto-3-ethyl-1,2,4-triazole with 3-bromo-4-methoxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired triazolothiadiazine ring system .
Chemical Reactions Analysis
6-(3-bromo-4-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole or thiadiazine rings.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: This compound has shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-(3-bromo-4-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes. By inhibiting these enzymes, the compound can exert its therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .
Comparison with Similar Compounds
6-(3-bromo-4-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other triazolothiadiazine derivatives, such as:
6-(4-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound lacks the bromo substitution, which may affect its biological activity and chemical reactivity.
6-(3,4,5-trimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: The presence of additional methoxy groups can enhance its solubility and potentially alter its pharmacological profile.
Properties
Molecular Formula |
C13H13BrN4OS |
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Molecular Weight |
353.24 g/mol |
IUPAC Name |
6-(3-bromo-4-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C13H13BrN4OS/c1-3-12-15-16-13-18(12)17-10(7-20-13)8-4-5-11(19-2)9(14)6-8/h4-6H,3,7H2,1-2H3 |
InChI Key |
KJGWQEWHNFJOAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(CS2)C3=CC(=C(C=C3)OC)Br |
Origin of Product |
United States |
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